molecular formula C18H26BrNO B3107203 N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide CAS No. 1609406-30-5

N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide

Cat. No.: B3107203
CAS No.: 1609406-30-5
M. Wt: 352.3
InChI Key: AFOXQSDPLUOYKV-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide is a chemical compound that belongs to the class of adamantane derivatives It is characterized by the presence of an adamantane core structure, which is a tricyclic hydrocarbon, and a methoxybenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide typically involves the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene or by the rearrangement of tricyclo[3.3.1.1^3,7]decane.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 2-methoxybenzyl chloride with 1-adamantanamine in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

    Neuropharmacology: The compound is investigated for its effects on neurotransmitter systems, including dopamine and serotonin pathways. It has shown potential as a modulator of these systems, which could be beneficial in treating psychiatric disorders.

    Chemical Biology: Researchers use this compound to study the structure-activity relationships of adamantane derivatives and their interactions with biological targets.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in the development of new materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, particularly the dopamine and serotonin pathways. The compound binds to receptors and transporters associated with these neurotransmitters, altering their release and reuptake. This modulation can lead to changes in mood, cognition, and behavior, making it a potential candidate for treating psychiatric and neurodegenerative disorders.

Comparison with Similar Compounds

N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide can be compared with other similar compounds, such as:

    Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease. Unlike this compound, memantine primarily acts as an NMDA receptor antagonist.

    Amantadine: An antiviral and antiparkinsonian drug that also belongs to the adamantane class. It differs in its mechanism of action, primarily affecting dopamine release and reuptake.

    Rimantadine: An antiviral drug similar to amantadine but with a different pharmacokinetic profile.

Uniqueness

This compound is unique due to its specific structural features and its potential dual action on both dopamine and serotonin systems. This dual action distinguishes it from other adamantane derivatives, which typically target a single neurotransmitter system.

Similar Compounds

  • Memantine
  • Amantadine
  • Rimantadine

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]adamantan-1-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.BrH/c1-20-17-5-3-2-4-16(17)12-19-18-9-13-6-14(10-18)8-15(7-13)11-18;/h2-5,13-15,19H,6-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOXQSDPLUOYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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